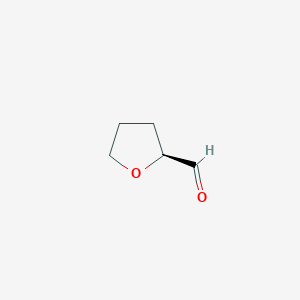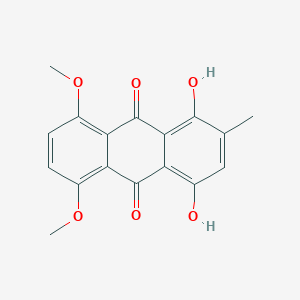
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the oxidation of anthracene derivatives using oxidizing agents such as vanadium pentoxide (V2O5) at elevated temperatures . Another method includes the use of liquid-phase oxidation with reagents like trichlorobenzene under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using fixed-bed reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Vanadium pentoxide (V2O5), silver oxide (Ag2O).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation Products: Quinones and anthraquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its antioxidant properties contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxy-9,10-anthraquinone (Quinizarin): Known for its use in dyes and pigments.
1,8-Dihydroxy-9,10-anthraquinone (Dantron): Used as a laxative and in anticancer research.
1,5-Dihydroxy-9,10-anthraquinone (Anthrarufin): Investigated for its biological activities.
Uniqueness
1,4-Dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
108971-90-0 |
|---|---|
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
1,4-dihydroxy-5,8-dimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-7-6-8(18)11-14(15(7)19)17(21)13-10(23-3)5-4-9(22-2)12(13)16(11)20/h4-6,18-19H,1-3H3 |
Clé InChI |
OGGBGYSRCOJLCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


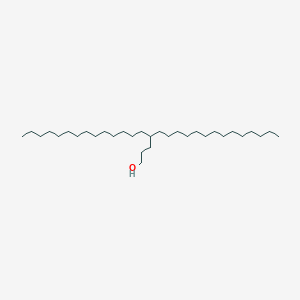


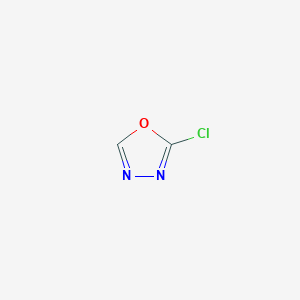


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)

![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
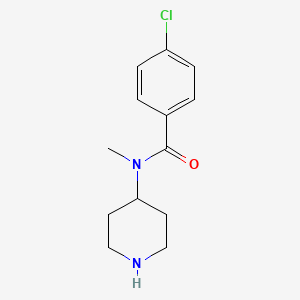
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
